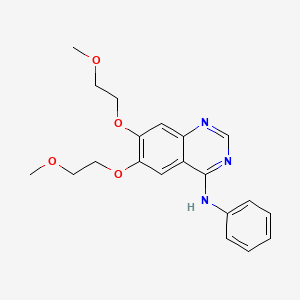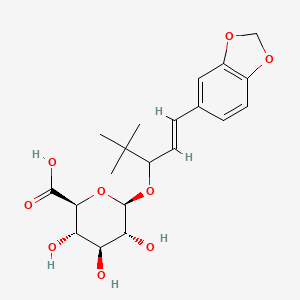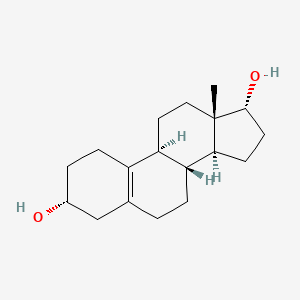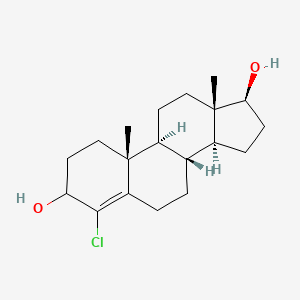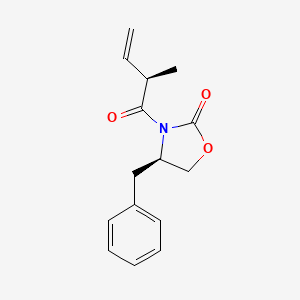
(R)-4-Benzyl-3-((R)-2-methylbut-3-enoyl)oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-Benzyl-3-(®-2-methylbut-3-enoyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen, oxygen, and carbon atoms. These compounds are known for their significant biological activities, particularly as antibiotics .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Benzyl-3-(®-2-methylbut-3-enoyl)oxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of N-substituted glycidylcarbamates under triazabicyclodecene catalysis, which yields oxazolidinones with high efficiency . Another approach involves the treatment of 4-benzyl-substituted N-(3-hydroxy-1-oxoprop-1-yl)thiazolidinethiones with trimethylsilyl azide, leading to the formation of oxazolidinones via the modified Curtius rearrangement .
Industrial Production Methods: Industrial production of oxazolidinones often employs microwave-assisted synthesis, which enhances reaction rates and yields. For example, the synthesis of oxazolidin-2-ones from urea and ethanolamine reagents using microwave irradiation in a chemical paste medium has been reported . This method is efficient and scalable, making it suitable for large-scale production.
化学反应分析
Types of Reactions: ®-4-Benzyl-3-(®-2-methylbut-3-enoyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: Oxidative cleavage of the oxazolidinone ring can occur under strong oxidizing conditions.
Reduction: Reduction of the carbonyl group in the oxazolidinone ring can be achieved using reducing agents like lithium aluminum hydride.
Substitution: N-arylation of oxazolidinones with aryl bromides using palladium-catalyzed reactions is a common substitution reaction.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium catalysts with phosphine ligands in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Cleaved products with carboxylic acid or aldehyde functionalities.
Reduction: Alcohol derivatives of the original oxazolidinone.
Substitution: N-aryl oxazolidinones with various aryl groups.
科学研究应用
®-4-Benzyl-3-(®-2-methylbut-3-enoyl)oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Investigated for its potential as an antibacterial agent due to its oxazolidinone core.
Medicine: Explored for its potential in developing new antibiotics to combat drug-resistant bacterial strains.
Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.
作用机制
The mechanism of action of ®-4-Benzyl-3-(®-2-methylbut-3-enoyl)oxazolidin-2-one involves the inhibition of bacterial protein synthesis. This compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication . The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to the inhibition of peptidyl transferase activity .
相似化合物的比较
Tedizolid: A more potent oxazolidinone derivative with enhanced activity against drug-resistant bacteria.
Eperezolid: An oxazolidinone with a different spectrum of antibacterial activity.
Uniqueness: ®-4-Benzyl-3-(®-2-methylbut-3-enoyl)oxazolidin-2-one is unique due to its specific chiral centers and the presence of a benzyl group, which may confer distinct biological activities and selectivity compared to other oxazolidinones .
属性
IUPAC Name |
(4R)-4-benzyl-3-[(2R)-2-methylbut-3-enoyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-3-11(2)14(17)16-13(10-19-15(16)18)9-12-7-5-4-6-8-12/h3-8,11,13H,1,9-10H2,2H3/t11-,13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKHSXSLOYGVQT-DGCLKSJQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)C(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C=C)C(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
